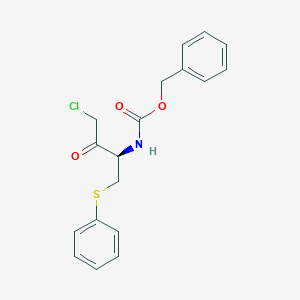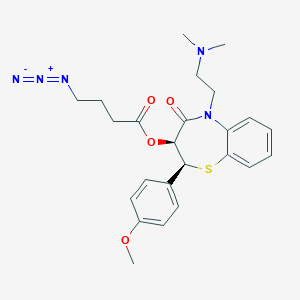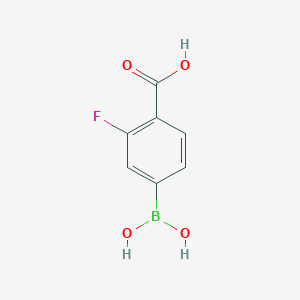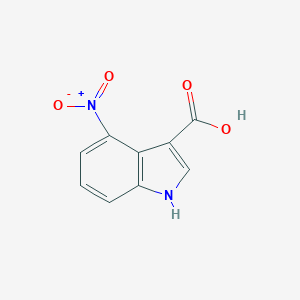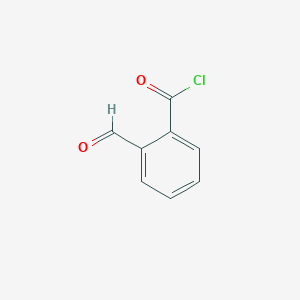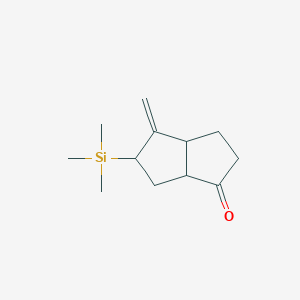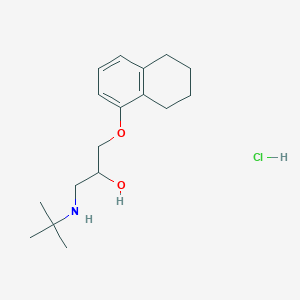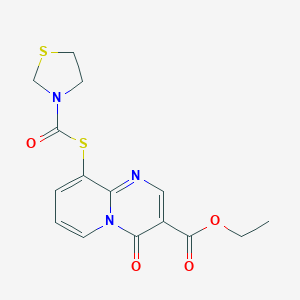![molecular formula C12H18O B055195 Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- CAS No. 122760-84-3](/img/structure/B55195.png)
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is not fully understood. However, studies have suggested that it may act as a modulator of certain biological pathways, including the GABAergic system and the endocannabinoid system. It has also been shown to have antioxidant and anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- has been shown to have several biochemical and physiological effects. Studies have suggested that it may have anxiolytic, sedative, and analgesic effects. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is its versatility in various fields. It can be used as a building block for the synthesis of complex molecules, as a monomer for the preparation of polymers, and as a drug candidate for the treatment of various diseases. However, one of the limitations of this compound is its complex synthesis method, which may make it challenging to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a building block for the synthesis of complex molecules with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- is a versatile compound with potential applications in various fields. Its complex synthesis method may make it challenging to produce in large quantities, but its potential as a drug candidate and building block for the synthesis of complex molecules makes it a promising area of study for future research.
Métodos De Síntesis
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- can be synthesized using a variety of methods, including the Diels-Alder reaction, Grignard reaction, and Wittig reaction. The most common method involves the Diels-Alder reaction between cyclopentadiene and 4-methyl-2-pentene-1, which yields the desired compound.
Aplicaciones Científicas De Investigación
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- has been extensively studied for its potential applications in various fields, including organic chemistry, materials science, and medicinal chemistry. In organic chemistry, this compound has been used as a building block for the synthesis of complex molecules. In materials science, it has been used as a monomer for the preparation of polymers with unique properties. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Propiedades
Número CAS |
122760-84-3 |
|---|---|
Nombre del producto |
Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene- |
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
4-methyl-8-methylideneadamantan-2-ol |
InChI |
InChI=1S/C12H18O/c1-6-8-3-9-5-10(6)12(13)11(4-8)7(9)2/h7-13H,1,3-5H2,2H3 |
Clave InChI |
REINJUBMDBESCN-UHFFFAOYSA-N |
SMILES |
CC1C2CC3CC1C(C(C2)C3=C)O |
SMILES canónico |
CC1C2CC3CC1C(C(C2)C3=C)O |
Otros números CAS |
122760-84-3 |
Pictogramas |
Irritant; Environmental Hazard |
Sinónimos |
4-methyl-8-methylenetricyclo[3.3.1.13,7]decan-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



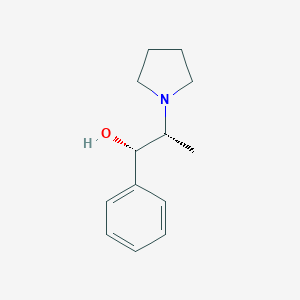

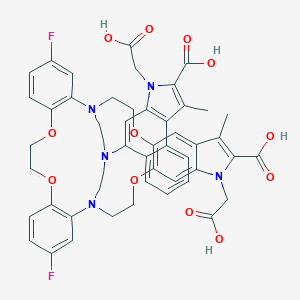
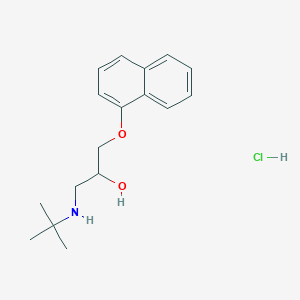
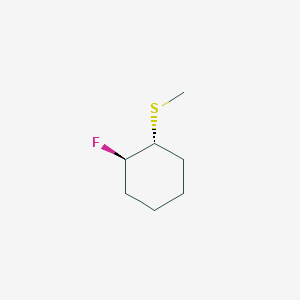
silyl](/img/structure/B55129.png)
